N-Hydroxypicolinimidoyl chloride

Descripción general

Descripción

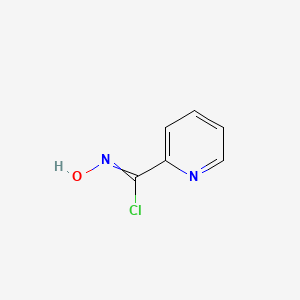

N-Hydroxypicolinimidoyl chloride (CAS: 161531-26-6) is a heterocyclic organic compound with the molecular formula C₆H₅ClN₂O (inferred from structural nomenclature). It is characterized by a picolinimidoyl backbone modified with an N-hydroxyl group and a reactive chloride substituent. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex heterocycles or pharmaceuticals. Available at 95% purity, it is cataloged under the identifier MFCD20257786 in commercial chemical databases . Its reactivity stems from the electrophilic chloride group, which facilitates nucleophilic substitution or coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxypicolinimidoyl chloride typically involves the reaction of 2-pyridinecarboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-pyridinecarboximidoyl chloride} + \text{hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-2-pyridinecarboximidoyl oxide, while reduction may produce N-hydroxy-2-pyridinecarboximidoyl amine.

Aplicaciones Científicas De Investigación

Organic Synthesis

NHPCl serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic frameworks.

Key Reactions:

- Substitution Reactions: The chloride group can be replaced by different nucleophiles, leading to diverse derivatives.

- Formation of Heterocycles: NHPCl can be used to synthesize heterocyclic compounds that are essential in pharmaceuticals.

Table 1: Common Reactions Involving NHPCl

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Amides, esters |

| Cyclization | Formation of cyclic compounds | Heterocycles |

| Functionalization | Introduction of functional groups | Alcohols, amines |

Medicinal Chemistry

In medicinal chemistry, NHPCl is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown potential in treating various diseases, particularly those involving bacterial infections and neurodegenerative conditions.

Case Study: Antibacterial Activity

A study demonstrated that derivatives synthesized from NHPCl exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) indicated effective potency, suggesting that these compounds could serve as leads for developing new antibiotics .

Table 2: Antibacterial Activity of NHPCl Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 |

| 4e | Bacillus subtilis | 16 |

| 5f | Staphylococcus aureus | 64 |

Material Science

NHPCl has applications in material science, particularly in the development of polymers and materials with specific chemical properties. Its reactivity allows for modifications that enhance material performance.

Applications:

- Polymer Synthesis: Used as a building block for creating functionalized polymers.

- Coatings and Adhesives: Its derivatives can improve adhesion properties and chemical resistance.

Table 3: Material Applications of NHPCl

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Synthesis of functionalized polymers | Enhanced properties |

| Coatings | Development of chemical-resistant coatings | Improved durability |

Mecanismo De Acción

The mechanism of action of N-Hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Hydroxypicolinimidoyl chloride belongs to a broader class of hydroxyl-substituted heterocyclic chlorides. Below is a detailed comparison with analogous compounds, focusing on structural features, reactivity, and applications.

Functional Group and Reactivity

- This compound : Contains an N-hydroxyl group adjacent to an imidoyl chloride. The chloride is highly reactive in nucleophilic substitutions, while the hydroxyl group may participate in hydrogen bonding or oxidation reactions.

- Nicotinyl chloride hydrochloride (CAS: 10400-19-8): A pyridine-based chloride with a carbonyl group. Its reactivity centers on the acyl chloride moiety, enabling esterification or amidation. Unlike this compound, it lacks an N-hydroxyl group, reducing its capacity for redox chemistry .

- 6-Hydroxypicolinohydrazide (CAS: 956386-24-6): Features a hydrazide group instead of chloride. This substitution renders it more suitable for condensation reactions (e.g., forming hydrazones) rather than electrophilic substitutions .

Molecular Weight and Stability

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 161531-26-6 | C₆H₅ClN₂O | ~168.57 g/mol | Imidoyl chloride, N-hydroxyl |

| Nicotinyl chloride hydrochloride | 10400-19-8 | C₆H₄ClNO | 141.56 g/mol | Acyl chloride, pyridine |

| 6-Hydroxypicolinohydrazide | 956386-24-6 | C₆H₇N₃O₂ | 153.14 g/mol | Hydrazide, hydroxyl |

Nicotinyl chloride hydrochloride has a lower molecular weight due to its simpler pyridine structure.

Research Findings and Data Gaps

- Reactivity Studies : Nicotinyl chloride hydrochloride’s acyl chloride group undergoes rapid hydrolysis in aqueous conditions, limiting its shelf life . This compound’s stability under similar conditions is unreported but merits investigation.

- Pharmacological Potential: Hydroxypicoline derivatives (e.g., 6-Hydroxypicolinohydrazide) show antimicrobial activity in preliminary studies, but this compound’s biological properties are unexplored .

- Synthetic Utility : this compound’s dual functional groups (Cl and -OH) make it a versatile intermediate, though its applications are less documented than Nicotinyl chloride hydrochloride’s .

Actividad Biológica

N-Hydroxypicolinimidoyl chloride (NHPC) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, characterization, and biological activity, with a focus on its antibacterial properties and potential applications in drug development.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of picolinic acid derivatives with appropriate activating agents. The characterization of NHPC typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to elucidate the molecular structure.

- Mass Spectrometry (MS) : To confirm the molecular weight and composition.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Table 1 summarizes the key synthetic routes and their yields:

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Reaction with amines | Picolinic acid, amine | 85 |

| Reaction with acid chlorides | Picolinic acid, thionyl chloride | 90 |

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of NHPC against various pathogenic bacteria. A study conducted by researchers demonstrated that NHPC exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined using microtiter plate assays.

Table 2 presents the MIC values for NHPC against selected bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

The results indicate that NHPC is particularly effective against Bacillus subtilis, suggesting its potential as a lead compound for developing new antibacterial agents.

The mechanism by which NHPC exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Molecular docking studies have been employed to predict the interactions between NHPC and target proteins involved in bacterial cell function. These studies suggest that NHPC may act as a competitive inhibitor for certain enzymes critical to bacterial survival.

Case Studies

Case Study 1: In Vitro Evaluation

A comprehensive study evaluated the in vitro antibacterial activity of NHPC against a panel of clinical isolates. The results confirmed its efficacy, particularly against multidrug-resistant strains. The study also explored combination therapies with existing antibiotics, revealing synergistic effects that enhance overall antibacterial activity.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various derivatives of NHPC. By modifying substituents on the picolinic acid moiety, researchers identified compounds with improved potency and selectivity against specific bacterial targets. This SAR study is crucial for guiding future synthetic efforts aimed at optimizing antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Hydroxypicolinimidoyl chloride, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves chlorination of the corresponding hydroxypicolinimidamide using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key factors include:

- Reagent selection : Thionyl chloride is preferred for milder conditions, while PCl₃ may require elevated temperatures .

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis.

- Moisture control : Strict anhydrous conditions are critical to avoid side reactions.

Table 1: Comparison of Chlorinating Agents

| Reagent | Temperature (°C) | Solvent | Notes |

|---|---|---|---|

| Thionyl chloride | 25–40 | DCM, toluene | Low toxicity, high efficiency |

| PCl₃ | 60–80 | CCl₄ | Requires reflux, higher yields |

| Oxalyl chloride | 0–25 | THF | Fast reaction, moisture-sensitive |

Researchers should validate purity via NMR and titration, adhering to NIH guidelines for replicability .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Use corrosion-resistant containers (e.g., glass with PTFE liners) and store in a locked, dry environment to prevent moisture ingress .

- Handling : Work under inert gas (N₂/Ar) in a fume hood. Use PPE (gloves, goggles) and avoid skin/eye contact. Immediate rinsing with water is critical for spills .

- Disposal : Neutralize with aqueous sodium bicarbonate before disposal at approved waste facilities .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., imine protons at δ 8–10 ppm, aromatic protons in picoline ring).

- IR Spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and Cl-related bands (~700 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystallographic data for unambiguous confirmation .

Table 2: Key Spectral Signatures

| Technique | Expected Peaks | Common Discrepancies |

|---|---|---|

| ¹H NMR | δ 8.5–9.5 (imidoyl H) | Splitting due to moisture |

| IR | 1600 cm⁻¹ (C=N) | Broad O-H bands (hydrolysis) |

| MS | m/z 173 (M+H⁺) | Adduct formation in ESI+ |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., XRD with NMR) to confirm structural assignments .

- Sample purity : Assess via elemental analysis or HPLC. Impurities from hydrolysis (e.g., hydroxypicolinamide) alter spectral profiles .

- Condition standardization : Document solvent, temperature, and instrument parameters rigorously to enable replication .

- Collaborative verification : Share raw data with peer labs to confirm anomalies .

Q. What strategies are effective in optimizing reaction conditions for novel derivatives of this compound?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions.

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to pinpoint rate-limiting steps.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for improved regioselectivity in nucleophilic substitutions .

Example Workflow :

- Screen 5 solvents (DCM, THF, toluene) at 3 temperatures.

- Analyze yields/purity via HPLC.

- Validate scalability under inert conditions .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in complex reactions?

Methodological Answer:

- DFT calculations : Predict electrophilic sites using Gaussian or ORCA software. Compare with experimental substituent effects .

- MD simulations : Model solvent interactions to explain hydrolysis rates.

- Hybrid validation : Pair computational predictions with kinetic assays (e.g., Arrhenius plots) to refine models .

Table 3: Computational-Experimental Integration

| Step | Tool/Method | Outcome Metric |

|---|---|---|

| Reactivity prediction | DFT (B3LYP/6-31G*) | Fukui indices for electrophilicity |

| Solvent effects | MD (GROMACS) | Diffusion coefficients |

| Experimental validation | UV-Vis kinetics | Rate constants (k obs) |

Propiedades

IUPAC Name |

N-hydroxypyridine-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTPHBYKYXWYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.